

An In-depth Technical Guide to the Spectral Properties of Sodium Rhodizonate Solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sodium rhodizonate**

Cat. No.: **B147456**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of **sodium rhodizonate** solutions, a crucial reagent in various analytical applications, including forensic science and heavy metal detection. This document details the influence of environmental factors such as pH and solvent composition on the compound's absorption and complexation behavior, offering valuable data for researchers and professionals in drug development and related scientific fields.

Introduction

Sodium rhodizonate, the disodium salt of rhodizonic acid, is a chemical indicator known for its ability to form intensely colored complexes with various metal ions, most notably lead (Pb^{2+}).^[1] ^[2] Its utility in analytical chemistry stems from the significant and specific color changes it undergoes upon chelation, which can be quantified using spectrophotometric methods.^[3] Understanding the spectral properties of **sodium rhodizonate** and its metal complexes is paramount for the development of sensitive and selective analytical assays. This guide summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying chemical processes.

Physicochemical Properties and Stability

Sodium rhodizonate is a violet or grey solid that is soluble in water.^[4]^[5] Aqueous solutions of **sodium rhodizonate** are known to be unstable, with a half-life of approximately one hour

under ambient conditions.^{[6][7]} This instability is a critical consideration for its practical use.

The stability of the solution is significantly influenced by pH. In solutions with a pH below 3, the rhodizonate dianion is diprotonated, forming rhodizonic acid. This acidic form is considerably more stable, with the half-life of the solution increasing to about ten hours.^{[6][7]} For this reason, freshly prepared solutions are recommended for analytical work, and acidification is a common practice to extend the usability of the reagent.^[8]

Furthermore, the stability of the rhodizonate anion is enhanced in mixed-solvent systems. For instance, a 50/50 mixture of water and ethanol can extend the stability for several hours, while a 10^{-5} M solution in a 75/25 acetone:water mixture is reported to be stable for over two days.

Spectral Properties of Sodium Rhodizonate

The spectral characteristics of **sodium rhodizonate** are highly dependent on the chemical environment, including pH and the presence of metal ions.

UV-Vis Absorption Spectra

In aqueous solutions at a pH of approximately 8.3, the rhodizonate dianion exhibits an absorption maximum around 482-483 nm.^[6] When acidified to a pH below 3 to form rhodizonic acid, the absorption maximum shifts. For instance, the decomposition of rhodizonic acid has been monitored at 320 nm.^[9]

The pKa values for the two acidic protons of rhodizonic acid are 4.378 and 4.652, respectively.^[10] This indicates that the transition between the dianion and the fully protonated acid occurs over a relatively narrow pH range, leading to significant changes in the UV-Vis absorption spectrum.

Influence of pH on UV-Vis Spectra

The pH of the solution is a critical parameter that dictates the protonation state of rhodizonic acid and, consequently, its absorption spectrum. As the pH decreases from neutral to acidic, a hypsochromic (blue) shift is observed as the rhodizonate dianion is converted to rhodizonic acid.

Diagram: Acid-Base Equilibria of Rhodizonic Acid

[Click to download full resolution via product page](#)

Caption: Acid-base equilibria of rhodizonic acid, showing the transition between the dianion, the monoprotonated, and the fully protonated species with corresponding approximate pKa values. [10]

Spectral Properties of Sodium Rhodizonate-Metal Complexes

Sodium rhodizonate forms characteristic colored complexes with a variety of metal ions. The spectral properties of these complexes are summarized below.

Metal Ion	pH	Solvent	λ_{max} (nm)	Color of Complex	Reference(s)
Lead (Pb^{2+})	2.8	Aqueous	~550	Scarlet	[11]
Lead (Pb^{2+})	Neutral	Aqueous	-	Blue-violet	[12]
Lead (Pb^{2+})	0.5% HCl	Aqueous	204, 308, 380 (sh), 590	-	[9]
Barium (Ba^{2+})	pH independent	Aqueous	-	Red-brown	[12]
Strontium (Sr^{2+})	Neutral	Aqueous	-	Colored	[12]
Copper (Cu^{2+})	Neutral	Aqueous	-	Colored	[12]
Mercury (Hg^{2+})	-	-	-	Brown-red	[13]
Cadmium (Cd^{2+})	-	Mixed Solvents	-	Brown-red	[13]

Note: '-' indicates that a specific numerical value was not available in the cited literature.

Experimental Protocols

Preparation of a Saturated Sodium Rhodizonate Solution

This protocol is standard for the qualitative detection of lead.

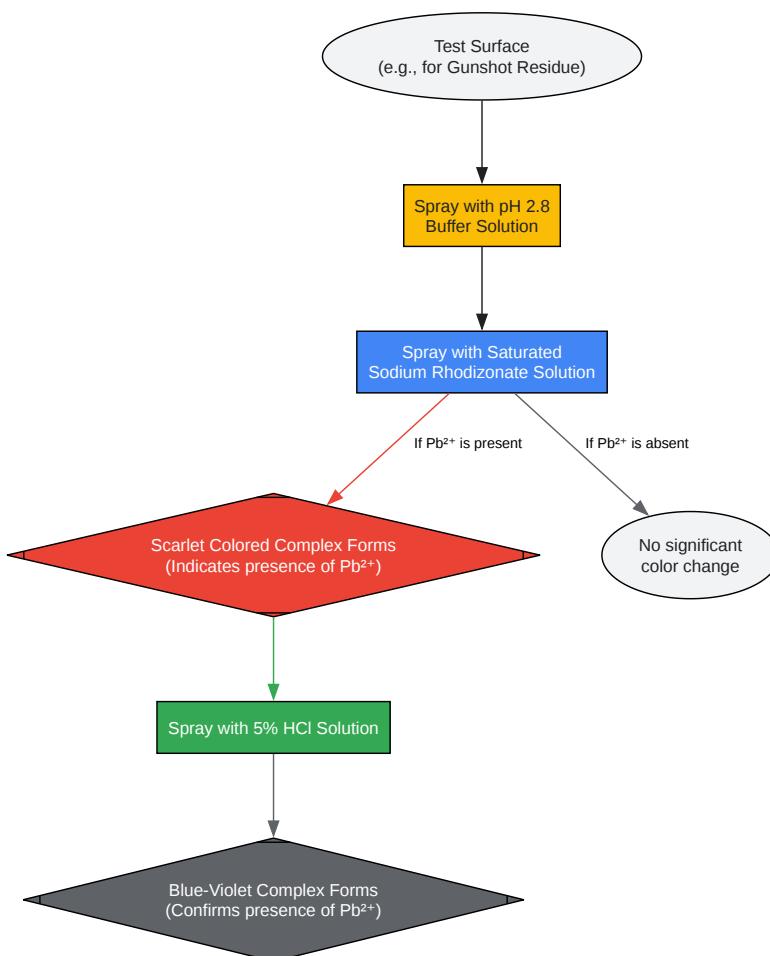
- Add a small amount of solid **sodium rhodizonate** to a beaker.
- Add distilled or deionized water incrementally while stirring until the solution is the color of dark tea.
- Ensure a small amount of undissolved solid remains at the bottom of the beaker to confirm saturation.
- This solution is unstable and should be used within one hour of preparation.[8][9][14]

Preparation of a pH 2.8 Buffer Solution

This buffer is used to control the pH for the specific detection of lead.

- Dissolve 1.9 g of sodium bitartrate and 1.5 g of tartaric acid in 100 mL of distilled or deionized water.
- Gentle heating and stirring can be used to aid dissolution.
- Store the solution in a sealed container. The shelf life is limited.[8][9][14]

General Protocol for UV-Vis Spectrophotometric Analysis


- Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
- Blank Preparation: Fill a cuvette with the same solvent used to prepare the **sodium rhodizonate** solution. This will serve as the blank.

- Instrument Blanking: Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument across the desired wavelength range.
- Sample Preparation: Prepare a dilute solution of **sodium rhodizonate** or its metal complex in the chosen solvent. The concentration should be adjusted to ensure the absorbance falls within the linear range of the instrument (typically below 1.5 AU).
- Sample Measurement: Replace the blank cuvette with the sample cuvette and record the absorption spectrum.
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}) and record the absorbance value at this wavelength.

Signaling Pathway for Lead Detection

The detection of lead using **sodium rhodizonate** is a multi-step process involving the formation of different colored complexes. This is a classic example of a chromophoric test.[[14](#)][[15](#)]

Diagram: Workflow for the **Sodium Rhodizonate** Test for Lead

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Fluorescence Spectroscopy, Analysis of Metal Ions by Chelation with Organic Ligands, etc. - Intellex [intellex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]

- 5. Sodium rhodizonate | C₆Na₂O₆ | CID 68225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. people.bath.ac.uk [people.bath.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Rhodizonic acid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- 14. researchgate.net [researchgate.net]
- 15. An insight into fluorescent transition metal complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Properties of Sodium Rhodizonate Solutions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147456#spectral-properties-of-sodium-rhodizonate-solutions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com